molecular formula C17H19N7 B6442618 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine CAS No. 2422370-14-5

9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B6442618
CAS No.: 2422370-14-5
M. Wt: 321.4 g/mol
InChI Key: VEVZBHZNKFKLPQ-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound (CAS: 2422370-14-5) features a purine core substituted at the 6-position with a piperazine ring bearing a pyridin-2-yl group and a cyclopropyl group at the 9-position. Its molecular formula is C₁₇H₁₉N₇ (MW: 321.4 g/mol) .

Synthesis:
Synthesis involves multi-step reactions, starting with purine core formation via condensation reactions, followed by regioselective substitutions. The cyclopropyl group is introduced early to stabilize the purine ring, while the piperazine-pyridine moiety is added through nucleophilic aromatic substitution .

Properties

IUPAC Name

9-cyclopropyl-6-(4-pyridin-2-ylpiperazin-1-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c1-2-6-18-14(3-1)22-7-9-23(10-8-22)16-15-17(20-11-19-16)24(12-21-15)13-4-5-13/h1-3,6,11-13H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZBHZNKFKLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and pyridinyl groups.

    Reduction: Reduction reactions can be performed on the purine core to modify its electronic properties.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the pyridinyl and piperazinyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted purines, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and mechanisms.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its activity against certain diseases, including tuberculosis .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Properties :

  • Biological Activity: Potential applications in oncology (EGFR pathway modulation) and CNS disorders due to piperazine's affinity for neurotransmitter receptors .
  • Physicochemical Traits : Moderate solubility in polar solvents (e.g., DMSO), with a melting point >180°C (data inferred from analogs) .

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The piperazine moiety is a critical pharmacophore. Modifications here significantly alter biological activity and target selectivity:

Compound Name Piperazine Substituent Key Biological Activity Unique Feature Reference
Target Compound Pyridin-2-yl EGFR inhibition, CNS modulation Pyridine's π-stacking capability
CJ-176 (9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine) 2,5-Dimethylphenyl Anticonvulsant Enhanced blood-brain barrier penetration
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(butylsulfonyl)piperazin-1-yl]-9H-purine Butylsulfonyl Cannabidiol analog (pain management) Sulfonyl group improves metabolic stability
9-Ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine 5-Methylpyrimidin-2-yl Neuroprotective Pyrimidine enhances kinase affinity

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Pyridin-2-yl (target compound) and pyrimidinyl groups () enable π-π interactions with enzymes/receptors, favoring kinase inhibition. In contrast, aliphatic groups like butylsulfonyl () enhance lipophilicity and CNS uptake.
  • Electron-Withdrawing Groups : Sulfonyl substituents (e.g., in ) increase metabolic stability but reduce aqueous solubility.

Purine Core Modifications

The 9-position substitution (cyclopropyl vs. alkyl/aryl groups) influences conformational stability and bioavailability:

Compound Name 9-Position Substituent Effect on Properties
Target Compound Cyclopropyl Enhanced ring strain, improved DNA intercalation
9-Methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine Methyl Reduced steric hindrance, higher solubility
9-Phenyl-9H-purin-6-amines Phenyl Increased hydrophobicity, tumor cell uptake

Key Insight : Cyclopropyl’s rigidity may restrict rotational freedom, optimizing binding to planar targets like DNA or kinase active sites .

Biological Activity

9-Cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration, combining a purine core with a cyclopropyl group and a pyridin-2-yl piperazine moiety, which may confer distinct pharmacological properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Cyclopropylation : Introduction of the cyclopropyl group to the purine core using cyclopropyl halides under basic conditions.
  • Piperazine Substitution : Coupling of the pyridin-2-yl piperazine to the purine core through nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

The biological activity of this compound can be attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. It has been studied for its potential therapeutic effects in several areas:

  • Anticancer Activity : Initial studies suggest that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating potential for further exploration in infectious disease treatment .
  • Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors for key enzymes like acetylcholinesterase (AChE) and urease, which are involved in various physiological processes and diseases .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant binding affinity towards target proteins, which enhances its potential as a drug candidate. For instance, docking studies revealed strong interactions with amino acid residues critical for enzyme activity, suggesting a plausible mechanism for its inhibitory effects .

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-Pyridinyl)piperazinePiperazine moietyα2-Adrenergic receptor antagonist
Pyrazinamide derivativesTuberculosis treatmentAntimicrobial
9-Cyclopropyl derivativeUnique purine structurePotential anticancer and enzyme inhibition

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